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Compound of Interest

Compound Name: (2S,3R)-LP99

Cat. No.: B15571067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity and cellular

engagement of the selective inhibitor (2R,3S)-LP99 with the bromodomains of BRD7 and

BRD9. It includes quantitative binding data, detailed experimental methodologies, and

visualizations of relevant biological pathways and experimental workflows. Of critical note, the

active enantiomer is (2R,3S)-LP99, while the (2S,3R) enantiomer is reported to be inactive[1].

Quantitative Binding and Cellular Activity Data
The binding affinity of (2R,3S)-LP99 for BRD7 and BRD9 has been characterized using various

biophysical and cellular assays. The following tables summarize the key quantitative data.
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Parameter BRD9 BRD7 Assay Reference

Kd (nM) 99
~990 (10-fold

lower affinity)

Isothermal

Titration

Calorimetry (ITC)

[1][2][3][4]

ΔH (kcal mol-1) -11.2 Not Reported

Isothermal

Titration

Calorimetry (ITC)

[3]

TΔS (kcal mol-1) 1.98 Not Reported

Isothermal

Titration

Calorimetry (ITC)

[3]

Cellular

Parameter
Target

Histone

Context

Value

(µM)
Assay Cell Line Reference

IC50 BRD9
Histone

H3.3
5.1 NanoBRET HEK293 [4]

IC50 BRD9 Histone H4 6.2 NanoBRET HEK293 [4]

Effective

Concentrati

on

BRD9 Chromatin 0.8 FRAP U2OS [3][5]

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the ligand ((2R,3S)-LP99) is titrated into a solution of the protein (BRD7

or BRD9 bromodomain) in the sample cell of a microcalorimeter. The heat change upon each

injection is measured and plotted against the molar ratio of ligand to protein.
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Methodology:

Protein and Ligand Preparation:

Recombinant BRD7 and BRD9 bromodomain proteins are expressed and purified.

(2R,3S)-LP99 is synthesized and dissolved in a buffer matching the protein buffer, with a

final DMSO concentration kept low and identical in both protein and ligand solutions to

minimize heats of dilution.

ITC Experiment:

The sample cell is loaded with a solution of the BRD protein (typically in the low µM

range).

The injection syringe is filled with a solution of (2R,3S)-LP99 (typically 10-fold higher

concentration than the protein).

The experiment consists of a series of small injections of the ligand into the sample cell at

a constant temperature (e.g., 25°C).

A control experiment titrating the ligand into buffer alone is performed to determine the

heat of dilution.

Data Analysis:

The heat of dilution is subtracted from the raw data.

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding

model) to determine the Kd, ΔH, and stoichiometry of the interaction.

NanoBRET™ (Bioluminescence Resonance Energy
Transfer) Assay
The NanoBRET™ assay is a proximity-based assay used to measure protein-protein

interactions in living cells. It was employed to assess the ability of (2R,3S)-LP99 to disrupt the

interaction between BRD7/9 and histones.
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Principle: Energy is transferred from a bioluminescent donor (NanoLuc® luciferase fused to

BRD7 or BRD9) to a fluorescent acceptor (a fluorescently labeled HaloTag® fused to a histone

protein). This energy transfer only occurs when the donor and acceptor are in close proximity.

Inhibition of this interaction by a compound like LP99 leads to a decrease in the BRET signal.

Methodology:

Cell Culture and Transfection:

HEK293 cells are cultured in an appropriate medium.

Cells are co-transfected with plasmids encoding for the BRD-NanoLuc® fusion protein

(donor) and the Histone-HaloTag® fusion protein (acceptor).

Assay Protocol:

Transfected cells are plated in 96- or 384-well plates.

The HaloTag® NanoBRET® 618 Ligand is added to the cells, which then binds to the

HaloTag® fusion protein, serving as the energy acceptor.

Cells are treated with varying concentrations of (2R,3S)-LP99 or a vehicle control.

The NanoBRET™ Nano-Glo® Substrate is added to the wells.

Data Acquisition and Analysis:

The donor emission (at ~460 nm) and acceptor emission (at ~618 nm) are measured

using a luminometer equipped with appropriate filters.

The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor

emission.

The data are normalized to controls, and the IC50 value is determined by plotting the

BRET ratio as a function of the inhibitor concentration.

Fluorescence Recovery After Photobleaching (FRAP)
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FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules

in living cells. It was used to confirm that (2R,3S)-LP99 can disrupt the association of BRD9

with chromatin.

Principle: A fluorescently tagged protein (e.g., GFP-BRD9) is expressed in cells. A specific

region of the cell is photobleached using a high-intensity laser, and the recovery of

fluorescence in that region over time is monitored. The rate of recovery is related to the mobility

of the fluorescently labeled protein. If the protein is bound to a large, immobile structure like

chromatin, its mobility will be low. A compound that disrupts this binding will increase the

protein's mobility and thus the rate of fluorescence recovery.

Methodology:

Cell Culture and Transfection:

U2OS cells are cultured on glass-bottom dishes suitable for microscopy.

Cells are transfected with a plasmid encoding a GFP-BRD9 fusion protein.

FRAP Experiment:

Live cells expressing GFP-BRD9 are treated with (2R,3S)-LP99 or a vehicle control.

A pre-bleach image of a selected region of interest (ROI) within the nucleus is acquired.

The ROI is photobleached using a high-intensity laser.

A time-lapse series of images is acquired to monitor the recovery of fluorescence in the

bleached ROI.

Data Analysis:

The fluorescence intensity in the bleached region is measured over time.

The data are corrected for background and photobleaching during image acquisition.

The fluorescence recovery curve is plotted, and parameters such as the mobile fraction

and the half-time of recovery (t1/2) are calculated. An increase in the mobile fraction and a
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decrease in t1/2 in the presence of LP99 indicate displacement of BRD9 from chromatin.

Visualizations
Signaling Pathway: Role of BRD7 and BRD9 in SWI/SNF
Chromatin Remodeling
BRD7 and BRD9 are components of distinct SWI/SNF (switch/sucrose non-fermentable)

chromatin remodeling complexes, which play a crucial role in regulating gene expression by

altering chromatin structure. BRD7 is a subunit of the PBAF (Polybromo-associated BAF)

complex, while BRD9 is a component of the ncBAF (non-canonical BAF) complex[6]. These

complexes utilize the energy from ATP hydrolysis to reposition nucleosomes, thereby

modulating the accessibility of DNA to transcription factors. The bromodomains of BRD7 and

BRD9 recognize and bind to acetylated lysine residues on histone tails, targeting the SWI/SNF

complexes to specific genomic loci.
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Caption: BRD7 and BRD9 in SWI/SNF chromatin remodeling.
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Experimental Workflow: Isothermal Titration Calorimetry
(ITC)
The following diagram illustrates the workflow for determining the binding affinity of (2R,3S)-

LP99 to BRD7 or BRD9 using ITC.
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Caption: Workflow for Isothermal Titration Calorimetry.

Experimental Workflow: NanoBRET™ Assay
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This diagram outlines the workflow for assessing the inhibition of the BRD7/9-histone

interaction by (2R,3S)-LP99 in live cells using the NanoBRET™ assay.
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Caption: Workflow for the NanoBRET™ Assay.

Experimental Workflow: Fluorescence Recovery After
Photobleaching (FRAP)
The following diagram details the workflow for analyzing the effect of (2R,3S)-LP99 on the

chromatin association of BRD9 using FRAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

